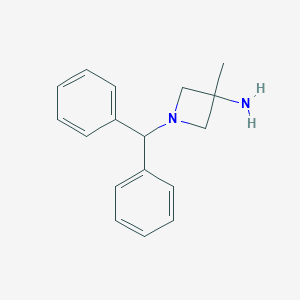

1-Benzhydryl-3-methylazetidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUOJTXKVPVKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434228 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-52-8 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 1-Benzhydryl-3-methylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structural elucidation of the novel azetidine derivative, 1-Benzhydryl-3-methylazetidin-3-amine. This document details a plausible synthetic route, outlines key analytical techniques, and presents expected data in a clear, structured format to aid researchers in the characterization of this and similar molecules.

Introduction

This compound is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is also a common feature in pharmacologically active molecules, often contributing to receptor binding and modulating pharmacokinetic properties. The presence of a primary amine and a methyl group on the azetidine ring at the 3-position suggests potential for further functionalization and stereoisomerism, making a thorough structural confirmation essential for any research or development activities.

This guide will walk through a logical workflow for the synthesis and structural verification of this compound, providing detailed experimental protocols and data interpretation.

Proposed Synthesis Pathway

A plausible synthetic route to this compound is proposed, starting from commercially available precursors. The following diagram illustrates the key transformations.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

-

Reaction Setup: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added methylamine (1.2 eq, as a solution in a compatible solvent).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Structural Elucidation Workflow

A combination of spectroscopic techniques is essential for the unambiguous structural determination of the synthesized compound. The following diagram outlines the analytical workflow.

Caption: Analytical workflow for structural elucidation.

Spectroscopic Data and Interpretation

Due to the limited availability of published data for the exact target molecule, the following tables present expected and illustrative data based on the closely related structural isomer, 1-benzhydryl-N-methylazetidin-3-amine, and general principles of spectroscopic analysis for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.15 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 4.43 | s | 1H | Benzhydryl proton (-CH(Ph)₂) |

| ~3.5 - 3.2 | m | 4H | Azetidine ring protons (-CH₂-N-CH₂-) |

| ~1.5 | br s | 2H | Amine protons (-NH₂) |

| ~1.3 | s | 3H | Methyl protons (-CH₃) |

Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | Quaternary aromatic carbons (ipso-C) |

| ~128 | Aromatic carbons (-CH) |

| ~127 | Aromatic carbons (-CH) |

| ~78 | Benzhydryl carbon (-CH(Ph)₂) |

| ~60 | Azetidine ring carbons (-CH₂-) |

| ~50 | Quaternary azetidine carbon (C-NH₂) |

| ~25 | Methyl carbon (-CH₃) |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used. 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 3: Expected Mass Spectrometry Data

| Technique | Ion | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| High-Resolution Mass Spectrometry (HRMS) | [C₁₇H₂₀N₂ + H]⁺ | 253.1699 | Within 5 ppm |

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high-resolution capability of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, broad | N-H stretch (primary amine) |

| 3080 - 3020 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1490, ~1450 | Medium to strong | C=C stretch (aromatic ring) |

| ~1580 | Medium | N-H bend (primary amine) |

| ~1100 | Medium | C-N stretch |

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound requires a systematic approach combining organic synthesis and a suite of modern analytical techniques. This guide provides a foundational framework for researchers, detailing a plausible synthetic strategy and the expected outcomes from key spectroscopic methods including NMR, mass spectrometry, and FTIR. The provided data tables and experimental protocols serve as a practical resource for the characterization of this and structurally related compounds, facilitating further research and development in the fields of medicinal chemistry and drug discovery. The clear visualization of the synthesis and analytical workflows aims to enhance the understanding and execution of these critical processes.

physicochemical properties of 1-Benzhydryl-3-methylazetidin-3-amine

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzhydryl-3-methylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 133891-52-8, is a chemical compound of interest in medicinal chemistry and drug discovery.[1][2] Structurally, it features a central azetidine ring, a benzhydryl group, and a methylamine substituent. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules and novel drug candidates.[3][4] Understanding its fundamental physicochemical properties is critical for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological activity. This document provides a comprehensive overview of its known properties, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Data

The following table summarizes the key . It is important to note that several of these values are predicted through computational models and should be confirmed through empirical testing.

| Property | Value | Source |

| CAS Number | 133891-52-8 | [1][5] |

| Molecular Formula | C₁₇H₂₀N₂ | Inferred from structure |

| Molecular Weight | 252.36 g/mol | [5][6] |

| Appearance | Yellow solid | [1] |

| Melting Point | 84-86 °C | [1] |

| Boiling Point | 343.3 ± 42.0 °C (Predicted) | [1] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.48 ± 0.20 (Predicted) | [1] |

| Purity | ≥95.0% | [5][6] |

| InChI Key | FFUOJTXKVPVKGT-UHFFFAOYSA-N | [5][6] |

Experimental Protocols

Detailed experimental validation of physicochemical properties is essential. The following are standard methodologies that can be applied to this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Principle: The temperature range over which the solid-to-liquid phase transition occurs is measured. A sharp melting range typically indicates high purity.

-

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Profiling (Shake-Flask Method)

Solubility is a critical parameter for drug development, affecting absorption and bioavailability.

-

Principle: The saturation concentration of the compound in a specific solvent is determined by allowing the system to reach equilibrium.

-

Methodology:

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO, or buffered solutions at various pH levels) in a sealed vial.[7]

-

The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged at high speed (e.g., 10,000 rpm) to pellet the undissolved solid.[7]

-

An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for predicting the ionization state of the molecule at different physiological pH values.

-

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

-

Methodology:

-

A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of hydrochloric acid (for a basic compound).

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

-

Physicochemical Characterization Workflow

The comprehensive characterization of a chemical entity like this compound follows a structured workflow. This process ensures that the material's identity, purity, and key properties are well-defined before its use in further research or development.

Caption: Workflow for the synthesis and physicochemical characterization of a research compound.

Biological Context and Applications

While this guide focuses on physicochemical properties, it is noteworthy that benzhydryl amines are a recognized class of compounds in medicinal chemistry.[8] The structural motifs within this compound suggest its potential as a scaffold in developing agents targeting the central nervous system.[3] Its properties, such as predicted pKa and lipophilicity (inferred from its structure), are key determinants for its potential interactions with biological targets and its ability to cross cellular membranes. Further research into its biological activity, including potential antimicrobial or antiviral properties, is warranted.[3]

References

- 1. hspchem.com [hspchem.com]

- 2. 133891-52-8|this compound|BLD Pharm [bldpharm.com]

- 3. Buy 1-benzhydryl-N-methylazetidin-3-amine | 69159-49-5 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | 133891-87-9 | Benchchem [benchchem.com]

- 8. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzhydryl-3-methylazetidin-3-amine and its Analogs as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-Benzhydryl-3-methylazetidin-3-amine, a member of the 3-substituted azetidine class of compounds. Due to the limited publicly available data on this specific molecule, this guide focuses on the well-documented activities of its close structural analogs, which are potent inhibitors of monoamine transporters. The primary mechanism of action for this class of compounds is the inhibition of the reuptake of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by blocking their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.[3][4] This guide details the structure-activity relationships, quantitative data from key analogs, detailed experimental protocols for assessing transporter inhibition, and visual diagrams of the signaling pathways and experimental workflows.

Introduction

Azetidine derivatives are recognized as a valuable scaffold in medicinal chemistry due to their conformational rigidity, which can lead to improved pharmacological properties. The 3-aminoazetidine core, in particular, has been extensively explored for the development of triple reuptake inhibitors (TRIs), a class of antidepressants that simultaneously target SERT, NET, and DAT.[2][5] The benzhydryl moiety is a common feature in many biologically active compounds, contributing to their lipophilicity and potential for interaction with various biological targets.[6][7] The combination of these structural features in this compound suggests its likely role as a monoamine reuptake inhibitor.

Putative Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of monoamine transporters.[1][2] These transporters are transmembrane proteins responsible for clearing serotonin, norepinephrine, and dopamine from the synaptic cleft, thus terminating their signaling.[4] By binding to these transporters, the azetidine derivatives block this reuptake process, leading to an accumulation of the neurotransmitters in the synapse and prolonged activation of postsynaptic receptors.[3]

Signaling Pathway

The following diagram illustrates the general signaling pathway of monoamine transporters and the inhibitory action of 3-substituted azetidine derivatives.

Quantitative Data for Key Analogs

| Compound ID | Structure | hSERT (% Inhibition @ 1µM) | hNET (% Inhibition @ 1µM) | hDAT (% Inhibition @ 1µM) | Reference |

| Analog Series A | General Structure with variations | High | Moderate to Low | Moderate to Low | [5][8] |

| Analog Series B | General Structure with variations | High | High | Moderate | [5][8] |

| 10dl | A specific optimized analog | High Affinity (IC50 mentioned) | High Affinity (IC50 mentioned) | Moderate Activity | [2][5][8] |

Note: This table represents a qualitative summary based on published data for analogs. Specific IC50 values for a broad range of compounds are often found in the supplementary information of the cited literature.

Structure-Activity Relationships (SAR)

The pharmacological profile of 3-aminoazetidine derivatives is heavily influenced by the nature of the substituents on the azetidine ring.[2][3]

-

Aryl Group at the 3-Position: The presence of an aromatic ring at this position is generally crucial for potent inhibitory activity. The substitution pattern on this aryl ring can significantly impact both potency and selectivity across the monoamine transporters.[3]

-

Substituents on the Azetidine Nitrogen (N1): The benzhydryl group at the N1 position is a lipophilic moiety that likely contributes to the overall binding affinity. Variations at this position can modulate the compound's properties.

-

Substituents on the 3-Amino Group: The methylation of the 3-amino group, as in the target compound, can affect the pKa and steric interactions within the binding pocket of the transporters, thereby influencing potency and selectivity.

Experimental Protocols

The following is a detailed methodology for a monoamine transporter uptake assay, a standard method for determining the inhibitory activity of test compounds.[1][6][9]

Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.

Materials:

-

HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT).[5]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).[6]

-

Assay buffer (e.g., Krebs-HEPES buffer (KHB) or Krebs-Ringer-HEPES (KRH) buffer).[6][9]

-

Radiolabeled monoamine substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.[1]

-

Known transporter inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).[1]

-

Test compounds (e.g., this compound).

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the respective transporters in appropriate media and conditions until they reach 80-90% confluency.

-

Assay Preparation: Harvest the cells and seed them into 96-well plates at a suitable density. Allow the cells to adhere and form a monolayer overnight.

-

Compound Incubation:

-

On the day of the experiment, wash the cell monolayers with the assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.

-

-

Initiation of Uptake: Add the assay buffer containing a fixed concentration of the respective radiolabeled monoamine substrate to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.[9]

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).[6]

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known saturating inhibitor) from the total uptake.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound using a suitable nonlinear regression model (e.g., four-parameter logistic equation).

-

Experimental Workflow Diagram

Conclusion

While direct experimental data for this compound is sparse, the body of evidence from structurally related 3-aminoazetidine derivatives strongly supports its putative mechanism of action as a monoamine reuptake inhibitor.[2][5][8] The benzhydryl and methyl-amino substitutions are key determinants of its likely interaction with SERT, NET, and DAT. The provided experimental protocols and workflows offer a robust framework for the in vitro characterization of this and similar compounds. Further studies are warranted to elucidate the precise pharmacological profile, including potency, selectivity, and potential for off-target effects, of this compound to fully assess its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Therapeutic Potential of Azetidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent ring strain and unique three-dimensional geometry impart favorable physicochemical properties to molecules, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of azetidine derivatives, focusing on their anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective activities. This document is intended to serve as a valuable resource, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to aid in the ongoing research and development of novel azetidine-based therapeutics.

Anticancer Activity

Azetidine derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth and survival.

Quantitative Data Summary

The in vitro cytotoxic and inhibitory activities of various azetidine derivatives against a range of cancer cell lines are summarized below.

| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action |

| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption[1] |

| B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption[1] | |

| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation[1][2] |

| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | MCF-7 (Breast Cancer) | Antiproliferative | 0.01 | Tubulin polymerization inhibition[3] |

| HT-29 (Colon Cancer) | Antiproliferative | 0.003 | Tubulin polymerization inhibition[3] | |

| Azetidines 8a and 8b | HepG2 (Hepatocellular Carcinoma) | Cell Growth Inhibition | 13.5 (8a), 32.5 (8b) | Not specified[4][5] |

| MCF-7 (Breast Cancer) | Cell Growth Inhibition | 10 (8a), 25.9 (8b) | Not specified[4][5] | |

| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) | PC3 (Prostate) | Cytotoxicity | 0.25 | VEGFR-2 inhibition[6] |

| U251 (Brain) | Cytotoxicity | 0.6 | VEGFR-2 inhibition[6] | |

| A431 (Skin) | Cytotoxicity | 0.03 | VEGFR-2 inhibition[6] | |

| 786-O (Kidney) | Cytotoxicity | 0.03 | VEGFR-2 inhibition[6] |

Key Signaling Pathway: STAT3 Inhibition

A significant mechanism of action for several anticancer azetidine derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[7][8] Azetidine-based inhibitors can directly and irreversibly bind to STAT3, preventing its phosphorylation and subsequent dimerization, which is essential for its nuclear translocation and transcriptional activity.[2][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Azetidine derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]

-

Sterile 96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azetidine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used for the compound).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12][13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

- 1. connectsci.au [connectsci.au]

- 2. mdpi.com [mdpi.com]

- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jmchemsci.com [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. broadpharm.com [broadpharm.com]

The Dawn of Benzhydryl Amines: A Technical Chronicle of Their Discovery and Antihistaminic Emergence

For Immediate Release

A comprehensive whitepaper released today offers an in-depth technical guide to the discovery and early history of benzhydryl amines, a class of compounds that revolutionized the treatment of allergic reactions. This guide, intended for researchers, scientists, and drug development professionals, details the seminal moments, key chemical syntheses, and foundational pharmacological studies that established benzhydryl amines as a cornerstone of modern medicine.

The narrative begins with the serendipitous discovery of the first therapeutically significant benzhydryl amine, diphenhydramine, in 1943. While researching potential muscle relaxants at the University of Cincinnati, chemist Dr. George Rieveschl and his student, Fred Huber, synthesized β-dimethylaminoethyl benzhydryl ether hydrochloride.[1][2] Subsequent testing by Rieveschl in collaboration with Parke-Davis revealed its potent antihistaminic properties.[1][2] This pioneering compound, later branded as Benadryl®, became the first prescription antihistamine approved by the U.S. Food and Drug Administration (FDA) in 1946, marking a new era in the management of allergies.[1][3]

Following the success of diphenhydramine, the 1950s saw the emergence of other key first-generation benzhydryl amine antihistamines from the laboratories of the Belgian pharmaceutical company Union Chimique Belge (UCB).[4][5] These included hydroxyzine, developed in 1955, and meclizine, which also gained prominence for its antiemetic properties.[6][7]

This technical guide provides a detailed look at the early experimental work that defined the pharmacological profile of these compounds. A significant focus is placed on the in vivo assays used to quantify their antihistaminic activity, which are summarized in the tables below.

Quantitative Pharmacological Data of Early Benzhydryl Amine Antihistamines

The following table summarizes the protective effects of early benzhydryl amines against histamine-induced bronchospasm in guinea pigs, a standard assay of the time.

| Compound | Animal Model | Assay | Efficacy (Protective Dose) | Reference |

| Diphenhydramine | Guinea Pig | Histamine-induced Bronchospasm | 0.3 mg/kg (subcutaneous) | [8] |

This data is derived from early in vivo studies and reflects the methodologies of the era.

Early Experimental Protocols

This guide meticulously documents the original synthesis and pharmacological testing methods, providing a window into the laboratory practices of the mid-20th century.

Synthesis of β-dimethylaminoethyl benzhydryl ether hydrochloride (Diphenhydramine)

The initial synthesis of diphenhydramine, as developed by Rieveschl, involved the reaction of benzhydryl bromide with β-dimethylaminoethanol. The general procedure is outlined in U.S. Patent 2,421,714.[9]

Reaction Scheme:

Procedure:

-

Benzhydryl bromide is reacted with an excess of β-dimethylaminoethanol.

-

The reaction mixture is heated to facilitate the formation of the ether linkage.

-

The resulting hydrobromide salt is isolated.

-

The free base is liberated by treatment with a base.

-

The final hydrochloride salt is prepared by treating the free base with hydrogen chloride.

Pharmacological Evaluation: Guinea Pig Histamine-Induced Bronchospasm Assay

A cornerstone of early antihistamine research was the guinea pig bronchospasm assay, which demonstrated the protective effects of these new compounds against the life-threatening effects of histamine.

Experimental Workflow:

Understanding the Mechanism: Early Insights into H1 Receptor Signaling

The discovery of benzhydryl amines as potent antihistamines provided crucial tools for probing the physiological effects of histamine. In the mid-20th century, the understanding of receptor theory was still evolving. Histamine was known to cause a variety of physiological responses, including smooth muscle contraction and increased vascular permeability.[10] The first-generation antihistamines, like diphenhydramine, were demonstrated to competitively antagonize these effects, leading to the concept of a specific histamine receptor, later classified as the H1 receptor.[11][12]

The signaling pathway was conceptualized in a more linear fashion than the intricate web of intracellular messengers known today. The binding of histamine to its receptor was understood to directly trigger a cascade of events leading to a physiological response. The antihistamine was thought to physically block this interaction, preventing the initiation of the signaling cascade.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. George Rieveschl - Wikipedia [en.wikipedia.org]

- 3. George Rieveschl, Inventor of Benadryl, Dies | University of Cincinnati [uc.edu]

- 4. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 5. CN104130211B - A kind of technique of synthetic hydrochloric acid cetirizine - Google Patents [patents.google.com]

- 6. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. news-medical.net [news-medical.net]

- 11. Histamine receptor - Wikipedia [en.wikipedia.org]

- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Thermal Stability and Decomposition of 1-Benzhydryl-3-methylazetidin-3-amine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this report, a comprehensive search of scientific literature and chemical databases has yielded no specific experimental data on the thermal stability and decomposition of 1-Benzhydryl-3-methylazetidin-3-amine. This guide, therefore, provides a theoretical assessment based on the known thermal properties of its constituent structural motifs: the azetidine ring, the tertiary amine, and the benzhydryl group. All quantitative data and experimental protocols are presented as illustrative examples for structurally related compounds.

Executive Summary

This compound is a substituted azetidine derivative with potential applications in pharmaceutical development. Understanding its thermal stability is crucial for determining its shelf-life, developing safe handling and storage protocols, and for its application in chemical syntheses conducted at elevated temperatures. This document outlines the anticipated thermal behavior of this compound and proposes potential decomposition pathways. While direct experimental data is not available, analysis of related compounds suggests that decomposition is likely to be initiated by the degradation of the strained azetidine ring, potentially influenced by the bulky benzhydryl substituent.

Anticipated Thermal Stability

Based on the analysis of structurally similar compounds, the thermal stability of this compound is expected to be moderate. The presence of the strained four-membered azetidine ring is the primary determinant of its thermal lability.

Key Structural Features Influencing Thermal Stability:

-

Azetidine Ring: The inherent ring strain of the azetidine moiety makes it susceptible to thermal decomposition. Studies on azetidinium salts have shown decomposition onsets ranging from 210°C to 230°C, suggesting the core ring system can be stable up to this temperature range.

-

Tertiary Amine: Tertiary amines are generally more thermally stable than their primary and secondary counterparts. This is attributed to the absence of N-H bonds, which can participate in certain decomposition pathways.

-

Benzhydryl Group: The two phenyl rings of the benzhydryl group introduce steric bulk. This may influence the decomposition mechanism and potentially lower the decomposition temperature compared to less substituted azetidines by promoting pathways that relieve steric strain.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through one or more of the following pathways:

-

Ring Opening: The most probable decomposition route is the thermal cleavage of the azetidine ring. This can occur via homolytic cleavage of the C-C or C-N bonds within the ring, leading to the formation of radical intermediates and subsequent downstream products.

-

Intramolecular Rearrangement: N-substituted azetidines are known to undergo intramolecular ring-opening decomposition, which can be mediated by acidic conditions[1][2][3][4]. Although this is often discussed in the context of solution-state stability, similar rearrangements could be thermally initiated.

-

Elimination Reactions: The presence of substituents on the azetidine ring could facilitate elimination reactions at elevated temperatures, leading to the formation of unsaturated products.

A proposed logical relationship of factors influencing the stability of the azetidine ring is depicted below.

Caption: Logical relationships influencing azetidine ring stability.

Illustrative Experimental Data from Related Compounds

While no data exists for the target compound, the following table summarizes thermal decomposition data for related azetidinium salts, which provides an indication of the thermal stability of the core azetidine structure.

| Compound | Decomposition Onset (°C) | Analytical Method | Reference |

| (Azetidinium)₃Sb₂I₉ | ~230 | TGA | [5] |

| (Azetidinium)₃Sb₂Br₉ | ~210 | TGA | [5] |

| (Azetidinium)₃Sb₂Cl₉ | >220 | TGA | [5] |

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the initial significant deviation from the baseline of the TGA curve.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum).

-

Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 25°C to 400°C).

-

Record the heat flow to the sample relative to the reference. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks in the DSC thermogram.

-

The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound.

Caption: A typical workflow for thermal analysis experiments.

Conclusion

While specific experimental data for this compound is currently unavailable, a theoretical analysis based on its structural components provides valuable insights into its likely thermal behavior. The compound is expected to have moderate thermal stability, with decomposition likely initiated by the cleavage of the strained azetidine ring at temperatures above 200°C. To obtain definitive data, experimental investigation using TGA and DSC is strongly recommended. The protocols outlined in this guide provide a robust framework for such an analysis, which will be critical for the safe and effective use of this compound in research and development.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug discovery.[1][2] Their unique conformational rigidity and ability to introduce three-dimensionality make them valuable bioisosteres for larger ring systems, often leading to improved physicochemical properties and metabolic stability of drug candidates.[1] However, the inherent ring strain of the azetidine core has historically presented a significant synthetic challenge.[3] This document provides detailed application notes and protocols for several modern and efficient one-pot synthesis methods for substituted azetidines, designed to be readily applicable in a research and development setting. The presented methods include intramolecular cyclizations and cycloaddition reactions, offering diverse pathways to a wide range of functionalized azetidine scaffolds.

I. Intramolecular Cyclization Methods

Intramolecular cyclization represents a robust and common strategy for the formation of the azetidine ring. These one-pot methods typically involve the formation of a key intermediate that subsequently undergoes ring closure.

La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

This method provides a novel route to 3-hydroxyazetidines through a Lewis acid-catalyzed intramolecular ring-opening of cis-3,4-epoxy amines. The reaction proceeds with high regioselectivity and tolerates a variety of functional groups.[4][5]

Caption: Workflow for La(OTf)₃-catalyzed azetidine synthesis.

| Entry | R¹ (on N) | R² (on C4) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Bn | Et | DCE | 2.5 | 81 | [4] |

| 2 | PMB | Et | DCE | 2.5 | 85 | [4] |

| 3 | PNB | Et | DCE | 2.5 | 78 | [4] |

| 4 | n-Bu | Et | DCE | 2.5 | 88 | [4] |

| 5 | t-Bu | Et | DCE | 2.5 | 82 | [4] |

| 6 | Allyl | Et | DCE | 2.5 | 65 | [4] |

Bn = Benzyl, PMB = p-Methoxybenzyl, PNB = p-Nitrobenzyl, n-Bu = n-Butyl, t-Bu = tert-Butyl, DCE = 1,2-Dichloroethane

-

To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the corresponding 3-hydroxyazetidine.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

This method enables the synthesis of azetidines from readily available amine precursors through a picolinamide-directed C-H activation/amination cascade. It is particularly useful for creating azetidines with specific substitution patterns.[7][8][9]

Caption: Key steps in Pd-catalyzed C-H amination for azetidine synthesis.

| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Base | Yield (%) | Reference |

| 1 | N-(2,2-dimethylpropyl)picolinamide | 5 | PhI(OAc)₂ | Li₂CO₃ | 75 | [7] |

| 2 | N-(2-methyl-2-phenylpropyl)picolinamide | 5 | PhI(OAc)₂ | Li₂CO₃ | 80 | [7] |

| 3 | N-isobutylpicolinamide | 5 | PhI(OAc)₂ | Li₂CO₃ | 65 | [7] |

| 4 | Betulin-derived picolinamide | 10 | AgOAc/C₆F₅I | CsOAc | 71 | [8] |

General Procedure: [7]

-

In a sealed vial, combine the picolinamide-protected amine substrate (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), and Lithium carbonate (Li₂CO₃) (2.0 equiv).

-

Add (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv).

-

Add anhydrous solvent (e.g., toluene or 1,2-dichloroethane) to make a 0.1 M solution.

-

Seal the vial and heat the mixture at the desired temperature (e.g., 110 °C) for the specified time (typically 24-48 hours), monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the azetidine product.

Copper-Catalyzed Photoinduced Radical Cyclization of Ynamides

A modern approach utilizing visible light photoredox catalysis to generate substituted azetidines through a 4-exo-dig radical cyclization of ynamides. This method demonstrates excellent functional group tolerance.[10][11]

Caption: Workflow for copper-catalyzed photoinduced synthesis of azetidines.

| Entry | Ynamide Substituent (on N) | Ynamide Substituent (on alkyne) | Time (h) | Yield (%) | Z/E Ratio | Reference |

| 1 | Ts | Ph | 60 | 85 | >20:1 | [10] |

| 2 | Ts | 4-MeO-Ph | 60 | 81 | >20:1 | [10] |

| 3 | Ts | 4-CF₃-Ph | 60 | 72 | >20:1 | [10] |

| 4 | Ts | Cyclohexyl | 60 | 75 | 10:1 | [10] |

| 5 | Ns | Ph | 60 | 82 | >20:1 | [10] |

| 6 | Boc | Ph | 60 | 55 | >20:1 | [10] |

Ts = Tosyl, Ns = Nosyl, Boc = tert-Butoxycarbonyl, Ph = Phenyl

General Procedure: [10]

-

In an oven-dried vial, place the heteroleptic copper complex [Cu(bcp)DPEphos]PF₆ (5 mol%) and the iodoethyl-ynamide substrate (1.0 equiv).

-

Seal the vial with a rubber septum, evacuate under high vacuum, and backfill with argon.

-

Add freshly distilled and degassed acetonitrile (MeCN) to achieve a 0.1 M concentration.

-

Add distilled N,N-diisopropylethylamine (DIPEA) (10.0 equiv).

-

Place the vial at a fixed distance from a visible light source (e.g., blue LEDs) and stir at room temperature for the specified time.

-

Upon reaction completion, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the azetidine product.

II. [2+2] Photocycloaddition Methods

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for constructing the azetidine ring. Modern advancements utilize visible light photocatalysis to overcome previous limitations.

Intermolecular aza Paternò-Büchi Reaction of N-Sulfamoyl Fluoride Imines

This method utilizes N-sulfamoyl fluoride substituted imines, which upon triplet sensitization with a photocatalyst, react with a broad range of alkenes to yield substituted azetidines. The sulfamoyl fluoride group can be easily removed or further functionalized.[1][12]

Caption: Mechanism of the photocatalytic aza Paternò-Büchi reaction.

| Entry | Imine Substituent | Alkene | Time (h) | Yield (%) | d.r. | Reference |

| 1 | Phenyl | Styrene | 16 | 91 | 1.1:1 | [1] |

| 2 | 4-Cl-Phenyl | Styrene | 16 | 88 | 1.1:1 | [1] |

| 3 | Phenyl | α-Methylstyrene | 16 | 85 | 1.4:1 | [1] |

| 4 | Phenyl | 1,1-Diphenylethylene | 16 | 95 | - | [1] |

| 5 | Phenyl | Indene | 16 | 92 | 1.3:1 | [1] |

| 6 | Phenyl | Ethyl vinyl ether | 16 | 75 | 1:1.1 | [1] |

d.r. = diastereomeric ratio

General Procedure: [1]

-

In a vial, dissolve the N-sulfamoyl fluoride imine (1.0 equiv, 0.20 mmol) and the photocatalyst (e.g., 3-fluoro-thioxanthone, 3-F-TX, 10 mol%) in 1,2-dichloroethane (0.20 M).

-

Add the alkene (10.0 equiv).

-

Seal the vial and irradiate with 390 nm LEDs with stirring for 16 hours at room temperature.

-

After the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the azetidine product.

-

The diastereomeric ratio can be determined by ¹⁹F NMR spectroscopy of the crude reaction mixture.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates. The provided data are representative examples from the cited literature and may not be directly transferable to all substrates and conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. researchgate.net [researchgate.net]

- 11. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Benzhydryl-3-methylazetidin-3-amine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydryl-3-methylazetidin-3-amine is a valuable heterocyclic building block in medicinal chemistry. Its rigid azetidine core, combined with the lipophilic benzhydryl group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate in the development of potential anticonvulsant and antidepressant drug candidates. The protocols are based on established synthetic methodologies for analogous 3-aminoazetidine derivatives and general organic reactions.

Introduction

The azetidine moiety is a four-membered heterocyclic ring that has garnered significant interest in drug discovery due to its ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and reduced lipophilicity, when incorporated into drug candidates. The 1-benzhydryl protecting group is a common feature in the synthesis of neurologically active compounds. This compound serves as a key intermediate, providing a reactive primary amine on a structurally unique and desirable scaffold for further chemical elaboration. Its derivatives have been investigated for their potential as anticonvulsants and antidepressants.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.36 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (DCM, THF, MeOH) |

| Purity (Typical) | ≥95% |

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate for the synthesis of a variety of pharmacologically active molecules. The primary amino group allows for a range of chemical transformations, including N-alkylation, acylation, and the formation of ureas and sulfonamides. These reactions enable the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

Synthesis of Urea Derivatives as Potential Anticonvulsant Agents

Urea-containing compounds are a well-established class of anticonvulsant agents. The reaction of this compound with various isocyanates provides a straightforward route to a library of urea derivatives for screening.

Experimental Protocol 1: Synthesis of 1-(1-Benzhydryl-3-methylazetidin-3-yl)-3-phenylurea

Caption: Workflow for the synthesis of a urea derivative.

Materials:

-

This compound (1.0 eq)

-

Phenyl isocyanate (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Dissolve the amine in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phenyl isocyanate dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired urea derivative.

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| This compound | 1.0 | 252.36 | 1.0 | 0.252 |

| Phenyl isocyanate | 1.1 | 119.12 | 1.1 | 0.131 |

| Product | 371.48 | |||

| Expected Yield (85%) | 0.85 | 0.316 |

Synthesis of Amide Derivatives as Potential Antidepressant Agents

Amide bond formation is a cornerstone of medicinal chemistry. Acylation of this compound with various acyl chlorides can produce a diverse library of amides for evaluation as potential antidepressants.

Experimental Protocol 2: Synthesis of N-(1-Benzhydryl-3-methylazetidin-3-yl)acetamide

Caption: Workflow for the synthesis of an amide derivative.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add acetyl chloride dropwise to the stirring solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the precipitate with a small amount of THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the final amide product.

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) |

| This compound | 1.0 | 252.36 | 1.0 | 0.252 g |

| Acetyl chloride | 1.2 | 78.50 | 1.2 | 0.094 g (0.085 mL) |

| Triethylamine | 1.5 | 101.19 | 1.5 | 0.152 g (0.209 mL) |

| Product | 294.40 | |||

| Expected Yield (90%) | 0.90 | 0.265 g |

Signaling Pathways and Logical Relationships

The development of novel anticonvulsant and antidepressant agents often involves targeting specific neuronal signaling pathways. The derivatization of this compound allows for the exploration of structure-activity relationships related to these targets.

Caption: Synthetic utility of the intermediate.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key building block for the synthesis of novel compounds with potential therapeutic applications in the central nervous system. The protocols outlined in this document provide a foundation for the derivatization of this intermediate to generate libraries of ureas and amides for screening as anticonvulsant and antidepressant agents. Further optimization of reaction conditions and exploration of a wider range of reactants will be crucial in the development of new and effective drug candidates.

References

Application Notes and Protocols for the Synthesis of Novel Anticonvulsant Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of promising anticonvulsant derivatives. The protocols outlined below are based on established synthetic methodologies and include data from preclinical anticonvulsant screening.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting approximately 1% of the world's population.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients do not achieve adequate seizure control or experience dose-limiting side effects.[2] This necessitates the continued development of novel anticonvulsant agents with improved efficacy and safety profiles. This application note details the synthesis and evaluation of two promising classes of compounds: chalcone-based pyrazolines and N-Mannich bases of 1,5-benzodiazepines.

The primary mechanisms of action for many anticonvulsant drugs involve the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and the enhancement of GABAergic inhibitory neurotransmission.[3][4][5] The synthetic protocols described herein aim to generate novel chemical entities that can effectively target these pathways.

Signaling Pathways of Anticonvulsant Drug Action

A simplified representation of the major signaling pathways targeted by anticonvulsant drugs is depicted below. These include the blockade of voltage-gated sodium and calcium channels, which reduces neuronal excitability, and the enhancement of GABAergic neurotransmission, which increases inhibitory signaling in the brain.[3][5]

Caption: Major signaling pathways targeted by anticonvulsant drugs.

I. Synthesis of Chalcone-Based Pyrazoline Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are versatile precursors for the synthesis of various heterocyclic compounds, including pyrazolines, which have demonstrated significant anticonvulsant activity.[1][6][7] The following protocol describes a two-step synthesis involving a Claisen-Schmidt condensation to form the chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to yield the pyrazoline.

Experimental Workflow: Synthesis of Chalcone-Based Pyrazolines

Caption: Experimental workflow for the synthesis of chalcone-based pyrazolines.

Protocols

Step 1: General Procedure for the Synthesis of Chalcones

-

Dissolve an equimolar quantity of a substituted acetophenone (0.01 mol) and a substituted aldehyde (0.01 mol) in 10 mL of ethanol with stirring.

-

To this solution, add 30% aqueous sodium hydroxide (NaOH) dropwise.

-

Continue stirring the reaction mixture at room temperature for a few hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and acidify with hydrochloric acid (HCl).

-

Filter the separated solid product, wash with water, and recrystallize from ethanol to obtain the purified chalcone.

Step 2: General Procedure for the Synthesis of Pyrazoline Derivatives

-

In a round-bottom flask, combine the synthesized chalcone (0.01 mol) and 2,4-dinitrophenylhydrazine (0.01 mol) in ethanol.

-

Reflux the resulting mixture for 2-3 hours.

-

After the reflux period, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration and purify by recrystallization to yield the pyrazoline derivative.

Data Presentation

The anticonvulsant activity of synthesized chalcone and pyrazoline derivatives is often evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.

Table 1: Anticonvulsant Activity of Chalcone-Based Pyrazoline Derivatives

| Compound ID | MES Test (% Protection) | scPTZ Test (% Protection) | Reference |

| Y1fM | 78.52 | - | [6] |

| Y2aM | 82.70 | - | [6] |

| Y2bM | 58.93 | - | [6] |

| Phenytoin (Standard) | 80.00 | - | [6] |

| 3d | - | Active | [7] |

| 3e | - | Active | [7] |

Note: "-" indicates data not reported in the cited source.

II. Synthesis of N-Mannich Base Derivatives of 1,5-Benzodiazepines

Mannich reactions are a valuable tool for the synthesis of nitrogen-containing compounds.[8] The resulting Mannich bases, which are beta-amino ketones, can exhibit enhanced lipophilicity, potentially improving their ability to cross the blood-brain barrier and exert their anticonvulsant effects.[8]

Experimental Workflow: Synthesis of N-Mannich Bases

Caption: Experimental workflow for the synthesis of N-Mannich bases of 1,5-benzodiazepines.

Protocols

Step 1: Synthesis of Fused Ring 1,5-Benzodiazepine Nucleus [9]

-

Prepare the sulfated zirconia catalyst.

-

In a round-bottom flask, mix o-phenylenediamine and a ketone (e.g., cyclohexanone) in a 1:2.5 molar ratio with a catalytic amount of sulfated zirconia.

-

Stir the mixture at ambient conditions for 2-3 hours.

-

Add 10 mL of dichloromethane (CH2Cl2) to the reaction mixture and recover the catalyst by filtration.

-

Evaporate the solvent to obtain the fused ring benzodiazepine nucleus.

Step 2: Synthesis of N-Mannich Base Derivatives [9]

-

Take equimolar quantities of the synthesized 1,5-benzodiazepine (0.01 M), formaldehyde, and a substituted acetophenone in a round-bottom flask.

-

Reflux the mixture for approximately 2.5 hours.

-

Monitor the completion of the reaction using TLC.

-

After completion, evaporate the reaction mixture on a water bath and dry the product.

Data Presentation

The anticonvulsant activity of the synthesized Mannich bases was evaluated using an isoniazid-induced convulsion model.

Table 2: Anticonvulsant Activity of N-Mannich Base Derivatives of 1,5-Benzodiazepines

| Compound ID | Anticonvulsant Activity (Isoniazid-induced model) | Sedative Effect | Reference |

| NBZD-3 | Most Active | - | [9] |

| NBZD-8 | Most Active | Not Sedative | [9] |

| NBZD-10 | Good Activity | Not Sedative | [9] |

| NBZD-13 | Most Active (Thiosemicarbazide model) | - | [9] |

| NBZD-17 | Most Active (Thiosemicarbazide model) | - | [9] |

| NBZD-18 | Good Activity | Not Sedative | [9] |

Note: "-" indicates data not reported in the cited source.

Conclusion

The synthetic protocols and workflows provided in this application note offer a foundation for the development of novel anticonvulsant derivatives. The data presented for chalcone-based pyrazolines and N-Mannich bases of 1,5-benzodiazepines highlight their potential as effective anticonvulsant agents. Further optimization of these scaffolds and extensive preclinical evaluation are warranted to identify lead candidates for future drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Synthesis and Anticonvulsant Activity of Various Mannich and Schiff Bases of 1,5-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Purity Determination of 1-Benzhydryl-3-methylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the characterization and purity assessment of 1-Benzhydryl-3-methylazetidin-3-amine. The methodologies outlined are essential for quality control, ensuring the identity, purity, and stability of this compound in research and development settings.

Introduction

This compound is a substituted azetidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of a benzhydryl group and a chiral center at the 3-position of the azetidine ring necessitates a comprehensive analytical approach to ensure its chemical and enantiomeric purity. This application note details the use of Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Analytical Methods Overview

A multi-pronged approach is recommended for the comprehensive purity analysis of this compound.

-

Quantitative ¹H-NMR (qNMR): Provides an absolute purity determination without the need for a specific reference standard of the analyte. It is a primary ratio method that is non-destructive.[1][2]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of the main compound and any non-volatile impurities. Chiral HPLC is essential for determining the enantiomeric excess.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable impurities. Derivatization may be required to improve the chromatographic properties of the amine.

The following diagram illustrates the general workflow for the purity analysis of this compound.

Potential Impurities

Based on the general synthetic routes for N-benzhydryl azetidine derivatives, potential impurities may include:

-

Starting Materials: Unreacted 1-benzhydrylamine, 3-methylazetidin-3-amine, or related precursors.

-

Side-Products: Products of over-alkylation, debenzylation, or ring-opening of the azetidine ring.

-

Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

4.1.1. Materials and Reagents

-

This compound sample

-

Internal Standard (IS) of certified purity (e.g., maleic acid, dimethyl sulfone)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-precision analytical balance

-

NMR spectrometer (≥400 MHz)

4.1.2. Protocol

-

Sample Preparation:

-

Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh about 5-10 mg of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum with the following parameters:

-

Pulse angle: 90°

-

Relaxation delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a minimum of 30 seconds is recommended for accurate quantification of all species).

-

Acquisition time: ≥ 3 seconds

-

Number of scans: ≥ 16 (to ensure adequate signal-to-noise ratio)

-

-

-

Data Processing and Purity Calculation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate a well-resolved, characteristic signal of this compound (e.g., the benzhydryl methine proton) and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard

-

4.1.3. Data Presentation

| Parameter | Value |

| Mass of Analyte (m_analyte) | e.g., 20.15 mg |

| Mass of Internal Standard (m_IS) | e.g., 10.05 mg |

| Molecular Weight of Analyte (MW_analyte) | 266.38 g/mol |

| Molecular Weight of IS (MW_IS) | e.g., 116.07 g/mol (Maleic Acid) |

| Purity of Internal Standard (P_IS) | e.g., 99.9% |

| Integral of Analyte Signal (I_analyte) | e.g., 1.00 |

| Number of Protons for Analyte Signal (N_analyte) | e.g., 1 (benzhydryl CH) |

| Integral of IS Signal (I_IS) | e.g., 2.05 |

| Number of Protons for IS Signal (N_IS) | e.g., 2 (Maleic Acid) |

| Calculated Purity | XX.X% |

HPLC Method for Purity and Impurity Profiling

This proposed method is based on general principles for the analysis of basic amine compounds. Method development and validation are required for specific applications.

4.2.1. Achiral (Reversed-Phase) HPLC

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient:

Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

4.2.2. Chiral HPLC for Enantiomeric Purity

The presence of a chiral center on the benzhydryl carbon suggests that this compound is a chiral molecule. The following is a proposed starting method for chiral separation.

-

Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

4.2.3. Data Presentation

Achiral Purity Data

| Peak | Retention Time (min) | Area (%) |

|---|---|---|

| Main Compound | e.g., 15.2 | e.g., 99.5 |

| Impurity 1 | e.g., 12.8 | e.g., 0.2 |

| Impurity 2 | e.g., 18.1 | e.g., 0.3 |

Chiral Purity Data

| Enantiomer | Retention Time (min) | Area (%) |

|---|---|---|

| Enantiomer 1 | e.g., 10.5 | e.g., 99.8 |

| Enantiomer 2 | e.g., 12.3 | e.g., 0.2 |

| Enantiomeric Excess | | 99.6% |

GC-MS Method for Volatile Impurities

Due to the low volatility of the target compound, this method is primarily for the analysis of volatile impurities. Derivatization of the sample may be necessary if the target compound itself needs to be analyzed by GC.

4.3.1. Protocol without Derivatization (for volatile impurities)

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 280 °C

-

Injection Mode: Split (e.g., 50:1)

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: 10 °C/min to 300 °C

-

Hold: 5 min at 300 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-550

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

4.3.2. Data Presentation

| Retention Time (min) | Tentative Identification (from MS library) |

| e.g., 3.5 | e.g., Dichloromethane (solvent) |

| e.g., 8.2 | e.g., Unreacted starting material |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical techniques and the purity attributes they assess.

Conclusion